6-Chlorotryptamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

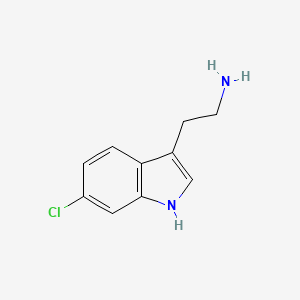

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFASSSGQIDKFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190152 | |

| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3670-19-7 | |

| Record name | 6-Chlorotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3670-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chlorotryptamine: Chemical Properties, Structure, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorotryptamine is a halogenated derivative of the neurotransmitter tryptamine and a compound of significant interest in the fields of neuropharmacology and medicinal chemistry. The introduction of a chlorine atom at the 6-position of the indole ring system imparts unique physicochemical properties that influence its biological activity, particularly its interaction with serotonin receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its established and potential applications as a research tool for investigating serotonergic systems and as a precursor for the development of novel therapeutic agents.

Introduction: The Significance of Halogenated Tryptamines

Tryptamine and its derivatives play a crucial role in neuroscience, with serotonin (5-hydroxytryptamine) being a key neurotransmitter involved in the regulation of mood, cognition, and various physiological processes. The strategic modification of the tryptamine scaffold has been a cornerstone of drug discovery, leading to the development of numerous therapeutic agents. Halogenation, in particular, is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The introduction of a halogen atom, such as chlorine, into the tryptamine structure can profoundly alter its electronic, steric, and lipophilic characteristics. These modifications can lead to:

-

Enhanced Receptor Binding Affinity and Selectivity: The electronic and steric influence of the halogen can lead to more specific and potent interactions with biological targets, such as serotonin receptor subtypes.

-

Improved Metabolic Stability: Halogenation can block sites of metabolic degradation, prolonging the compound's duration of action, a critical factor in drug development.

-

Utility in Radiopharmaceutical Development: The incorporation of halogen isotopes, such as ¹⁸F, allows for the use of these compounds as radiotracers in positron emission tomography (PET) to visualize and study biological processes in the brain.

This compound serves as a valuable exemplar of this class of compounds, offering a unique profile for the exploration of the serotonergic system.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its handling, storage, and application in a research setting.

| Property | Value | Source(s) |

| Chemical Name | 2-(6-chloro-1H-indol-3-yl)ethanamine | [1] |

| Synonyms | 6-Chloro-3-(2-aminoethyl)indole | [2] |

| CAS Number | 3670-19-7 | [2] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [2] |

| Molecular Weight | 194.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 113.0 °C | [4] |

| Boiling Point | 375.0 °C | [4] |

| SMILES | C1=CC2=C(C=C1Cl)NC=C2CCN | [1] |

| InChI Key | LFASSSGQIDKFOU-UHFFFAOYSA-N | [1] |

Storage and Stability: this compound should be stored in a cool, dry place, protected from light. Recommended storage is at 2°C - 8°C.[4]

Molecular Structure and Elucidation

The structure of this compound is characterized by an indole ring system with a chlorine atom substituted at the 6-position and an ethylamine side chain at the 3-position.

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this compound is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of tryptamines and their halogenated analogs.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the indole ring, the ethylamine side chain, and the N-H protons. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene ring. The protons of the ethylamine side chain would appear as two triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each of the ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. The carbon attached to the chlorine atom (C-6) would be significantly influenced.

A general protocol for NMR sample preparation and analysis of tryptamine derivatives is as follows:

Experimental Protocol: NMR Analysis of Tryptamine Derivatives

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR.

-

Select a suitable deuterated solvent where the compound is soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

-

Data Acquisition (300-600 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: ≥1024.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and calibrate the chemical shift using the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum and analyze multiplicities and coupling constants.

-

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For tryptamines, a key fragmentation pattern involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable iminium ion. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching of the indole and primary amine groups (typically in the range of 3200-3500 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic portions.

-

C=C stretching of the aromatic ring (around 1550-1700 cm⁻¹).

-

C-N stretching .

-

C-Cl stretching (typically in the fingerprint region).

Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and is applicable to the synthesis of this compound.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis of a Substituted Tryptamine

This is a general procedure adapted for the synthesis of N,N-dialkyltryptamines, which can be modified for the synthesis of this compound by using 4-chlorophenylhydrazine and a suitable protected 4-aminobutanal derivative.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine the substituted phenylhydrazine hydrochloride (1.0 equivalent) and a suitable 4-aminobutanal acetal (1.2 equivalents) in a 4% aqueous sulfuric acid solution or glacial acetic acid.

-

Reaction: Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully basify the solution with a 30% aqueous ammonium hydroxide solution.

-

Extract the aqueous layer with an organic solvent such as isopropyl acetate or dichloromethane (3 x volume).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

-

Pharmacological Profile and Applications

This compound is primarily recognized for its activity within the serotonergic system, acting as a serotonin receptor agonist.[1][7] Its applications in research are multifaceted:

-

Neuroscience Research: As a serotonin receptor agonist, it is a valuable tool for studying the roles of different serotonin receptors in mood regulation, anxiety, and other neurological processes.[7]

-

Pharmaceutical Development: It serves as a precursor or building block in the synthesis of more complex pharmaceutical compounds targeting neurological conditions.[7] The chlorine substituent provides a handle for further chemical modifications to enhance drug efficacy and specificity.

-

Drug Discovery: Its unique structure allows for its use in screening assays to identify and characterize new therapeutic agents that modulate the serotonergic system.

While it is generally referred to as a serotonin receptor agonist, specific quantitative data on its binding affinities (Ki values) and functional potencies (EC₅₀ values) at various serotonin receptor subtypes are not widely available in the public domain. Such data would be crucial for a more precise understanding of its pharmacological profile and for guiding its use in specific research applications. For comparison, the related compound 6-fluorotryptamine has known affinities for the 5-HT₁A and 5-HT₂A receptors.

Safety and Handling

As with any chemical compound in a laboratory setting, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and pharmacologically relevant halogenated tryptamine. Its chemical structure and properties make it a valuable tool for researchers in neuroscience and drug discovery. While its general role as a serotonin receptor agonist is established, further detailed pharmacological characterization, including receptor subtype selectivity and functional activity, would greatly enhance its utility as a research probe. The synthetic methodologies, particularly the Fischer indole synthesis, provide a robust platform for the preparation of this compound and its analogs, paving the way for the development of novel compounds with therapeutic potential in the realm of neurological and psychiatric disorders.

References

-

Wikipedia. (n.d.). 6-Fluorotryptamine. Retrieved from [Link]

-

Southern Forendex. (n.d.). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Retrieved from [Link]

-

Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Chegg. (2021, March 3). Solved 8. Analyze the 'H and 13C NMR of the tryptamine. Retrieved from [Link]

-

MDPI. (2018, November 29). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2005, August). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Retrieved from [Link]

-

Wikipedia. (n.d.). 7-Chlorotryptamine. Retrieved from [Link]

-

PubMed. (1979, April). Serotonin receptor binding affinities of tryptamine analogues. Retrieved from [Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

-

Forendex Southernforensic. (n.d.). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Retrieved from [Link]

-

Chegg. (2020, October 5). Solved 1H NMR of tryptamine in CDC13 G+H what am I? B+C F D. Retrieved from [Link]

-

ResearchGate. (2010, May). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. Retrieved from [https://www.researchgate.net/publication/44605929_The_profiling_of_psychoactive_tryptamine_drug_synthesis_focusing_on_mass_spectrometry]([Link]_ spectrometry)

-

PubMed. (2004, March 1). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000641). Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Fluorotryptamine. Retrieved from [Link]

-

PubMed Central. (2020, December 4). Toxicology and Analysis of Psychoactive Tryptamines. Retrieved from [Link]

-

PubMed Central. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

ResearchGate. (2018, November). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

IntechOpen. (2018, May 9). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

PubMed Central. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Hydroxytryptamine. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Serotonin Receptors. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

MDPI. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

PubMed. (1992, August 1). First characterization of 6-hydroxytryptamine in the rat midbrain by using specific antibodies. Retrieved from [Link]

Sources

- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chlorotryptamine synthesis pathways from indole

An In-depth Technical Guide to the Synthesis of 6-Chlorotryptamine from Indole

Introduction

This compound is a halogenated derivative of the monoamine alkaloid tryptamine, recognized for its significant role in neuropharmacological and biochemical research.[1] Its structure, featuring a chlorine atom at the 6-position of the indole ring, confers unique biological activities, making it a valuable precursor in the synthesis of various pharmaceutical agents and a tool for studying serotonin receptors.[1][2]

The synthesis of this compound from the fundamental starting material, indole, presents a significant strategic challenge in synthetic organic chemistry. The core issue lies in achieving regioselective chlorination. The indole ring is a π-excessive heterocycle, with the C-3 position being the most nucleophilic and thus the most reactive site for electrophilic substitution.[3] Direct chlorination of indole invariably leads to a mixture of undesired isomers, primarily 3-chloroindole, and polychlorinated byproducts, resulting in low yields of the target 6-chloro isomer and posing considerable purification difficulties.[4][5]

This guide provides a detailed exploration of robust and field-proven synthetic pathways to overcome this challenge. The narrative is structured into two primary strategic phases:

-

Phase 1: Regioselective Synthesis of the 6-Chloroindole Intermediate. This section details methods that circumvent the problems of direct chlorination by either constructing the indole ring with the chlorine atom pre-installed or by functionalizing a precursor that directs chlorination to the 6-position.

-

Phase 2: Elaboration of the C3-Ethylamine Side Chain. Once the 6-chloroindole scaffold is secured, this section describes efficient methods for introducing the requisite two-carbon aminoethyl side chain at the C-3 position to complete the synthesis of this compound.

This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying chemical principles and strategic considerations behind each experimental choice.

Phase 1: Synthesis of the 6-Chloroindole Intermediate

The Challenge: Regioselectivity in Indole Chlorination

As an electron-rich aromatic system, the indole nucleus readily undergoes electrophilic substitution. The kinetic and thermodynamic product of such reactions is overwhelmingly substitution at the C-3 position. This is because the carbocation intermediate formed by attack at C-3 is significantly more stable, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[3] Direct exposure of indole to common chlorinating agents (e.g., N-chlorosuccinimide (NCS), SO₂Cl₂) results in a complex mixture, making this approach impractical for the specific synthesis of 6-chloroindole.[4] Therefore, indirect, multi-step strategies are required to ensure the chlorine atom is introduced exclusively at the C-6 position.

Recommended Pathway: Fischer Indole Synthesis from a Chlorinated Precursor

The Fischer indole synthesis is a classic, powerful, and reliable method for constructing the indole core. Its primary advantage for this specific target is that it allows for the unambiguous placement of the chlorine substituent by starting with a commercially available, pre-chlorinated phenylhydrazine. This strategy builds the heterocyclic ring around the substituent, ensuring perfect regiocontrol.

Causality and Strategy: The reaction proceeds by condensing 4-chlorophenylhydrazine with a suitable four-carbon aldehyde equivalent, typically 4,4-dimethoxybutanal (the dimethyl acetal of butan-1-al-4-one), under acidic conditions. The acetal hydrolyzes in situ to the aldehyde, which forms a phenylhydrazone. This intermediate then undergoes a[4][4]-sigmatropic rearrangement (the key step), followed by ammonia elimination and rearomatization to yield the indole ring.

Experimental Protocol: Fischer Indole Synthesis of 6-Chloroindole

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

-

Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine base.

-

To this solution, add 4,4-dimethoxybutanal (1.05 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting hydrazine. The hydrazone may precipitate from the solution.

-

-

Cyclization (Fischer Indolization):

-

To the reaction mixture containing the formed hydrazone, add a solution of polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. Expertise Note: PPA is often preferred for its effectiveness in promoting the rearrangement and for easier workup.

-

Heat the mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

-

The crude 6-chloroindole will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

-

Purification:

Workflow Diagram: Fischer Indole Synthesis

Caption: Fischer synthesis of 6-chloroindole.

Phase 2: Elaboration of the C3-Ethylamine Side Chain

With regiochemically pure 6-chloroindole in hand, the next phase focuses on the installation of the ethylamine side chain at the electron-rich C-3 position. Several reliable methods exist for this transformation. The Vilsmeier-Haack/Henry reaction sequence is a robust, widely-used approach that offers excellent control.

Recommended Pathway: Vilsmeier-Haack Formylation and Henry Reaction Route

This multi-step pathway is highly effective and proceeds through well-understood intermediates. The strategy involves:

-

Formylation: Introduction of an aldehyde group at C-3 using the Vilsmeier-Haack reaction.

-

Condensation: A Henry reaction (nitroaldol condensation) between the aldehyde and nitromethane to form a nitrovinyl intermediate.

-

Reduction: Reduction of the nitro group to the primary amine to yield the final tryptamine.

A Note on N-Protection: For many multi-step syntheses involving indoles, protection of the indole nitrogen as a tert-butoxycarbonyl (Boc) carbamate is highly advantageous. The Boc group enhances solubility in organic solvents, prevents N-acylation during the Vilsmeier-Haack reaction, and can stabilize intermediates.[8][9] It is readily removed under acidic conditions at the end of the synthesis.

Experimental Protocol: From 6-Chloroindole to this compound

-

N-Boc Protection of 6-Chloroindole:

-

Dissolve 6-chloroindole (1.0 eq) in tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[10]

-

Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

-

Upon completion, concentrate the mixture under reduced pressure and purify by silica gel chromatography to obtain N-Boc-6-chloroindole.

-

-

Vilsmeier-Haack Formylation:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.[11][12]

-

Add a solution of N-Boc-6-chloroindole (1.0 eq) in anhydrous DMF dropwise to the pre-formed reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by pouring it into a cold, stirred solution of sodium acetate in water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography to yield N-Boc-6-chloroindole-3-carboxaldehyde.

-

-

Henry Reaction:

-

Dissolve the aldehyde (1.0 eq) and ammonium acetate (0.5 eq) in nitromethane (used as both reagent and solvent).

-

Heat the mixture to reflux (approx. 100°C) for 1-2 hours. The solution will typically turn a deep red/orange color.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess nitromethane. The resulting crude N-Boc-6-chloro-3-(2-nitrovinyl)indole is often a solid and can be purified by recrystallization from ethanol or by chromatography.[13]

-

-

Reduction of the Nitrovinyl Group:

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

In a flame-dried, three-neck flask under N₂, suspend LiAlH₄ (4.0 eq) in anhydrous THF and cool to 0°C.

-

Slowly add a solution of the nitrovinyl intermediate (1.0 eq) in anhydrous THF. Note: This addition is exothermic.

-

After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate. The product from this step is N-Boc-6-chlorotryptamine.

-

-

N-Boc Deprotection:

-

Dissolve the crude N-Boc-6-chlorotryptamine in a suitable solvent like dichloromethane or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.[9]

-

Stir at room temperature for 1-2 hours. CO₂ evolution will be observed.

-

Concentrate the solution under reduced pressure. If HCl was used, the hydrochloride salt of this compound is obtained. If TFA was used, a basic workup (e.g., adding aqueous NaHCO₃ and extracting with an organic solvent) is required to obtain the free base.

-

Purify the final product by recrystallization or chromatography to yield pure this compound.

-

Workflow Diagram: Side-Chain Elaboration

Caption: Synthesis of this compound from 6-chloroindole.

Data Summary and Comparison

The selection of a synthetic route often depends on factors such as scale, available starting materials, and tolerance for certain reagents. Below is a qualitative comparison of the discussed pathways.

| Parameter | Phase 1: Fischer Synthesis | Phase 2: Vilsmeier/Henry Route |

| Key Advantage | Excellent, unambiguous regiocontrol. | High reliability and predictability. |

| Number of Steps | 1-2 steps to 6-chloroindole. | 4-5 steps from 6-chloroindole. |

| Reagents of Note | 4-Chlorophenylhydrazine, PPA. | POCl₃, LiAlH₄ (hazardous). |

| Overall Yield | Generally good to excellent. | Moderate to good over multiple steps. |

| Scalability | Highly scalable. | Scalable, with caution for LiAlH₄ step. |

Conclusion

The synthesis of this compound from indole is a challenging yet achievable goal that highlights key principles of heterocyclic chemistry. Direct chlorination of indole is not a viable strategy due to a lack of regioselectivity. The most effective approaches rely on a two-phase strategy: first, the robust and regiochemically unambiguous synthesis of the 6-chloroindole intermediate, for which the Fischer indole synthesis is an exemplary method. Second, the elaboration of the C-3 ethylamine side chain, where the Vilsmeier-Haack formylation followed by a Henry reaction and reduction sequence provides a reliable and well-documented pathway to the final product. The judicious use of protecting groups, particularly the N-Boc group, is critical for minimizing side reactions and improving handling and yields throughout the synthesis. By carefully selecting and executing these validated methods, researchers can efficiently access this compound for further investigation and development in the fields of medicinal chemistry and pharmacology.

References

-

Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Proposed mechanism for the chlorination of indoles 1. ResearchGate. Available at: [Link]

-

Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Online (ThaiJO). Available at: [Link]

-

Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. Available at: [Link]

-

Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. American Chemical Society Publications. Available at: [Link]

-

Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. National Institutes of Health (NIH). Available at: [Link]

-

Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. University of South Carolina Aiken. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

- A process for the preparation of oxindole derivatives. Google Patents.

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

-

Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

This compound. Chem-Impex. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available at: [Link]

-

Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-クロロインドール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. CAS 167015-84-1: 1-BOC-TRYPTAMINE | CymitQuimica [cymitquimica.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. li05.tci-thaijo.org [li05.tci-thaijo.org]

Discovery and natural occurrence of 6-Chlorotryptamine

An In-depth Technical Guide to 6-Chlorotryptamine: Discovery, Natural Occurrence, and Scientific Significance

Introduction

This compound is a halogenated derivative of the endogenous monoamine alkaloid, tryptamine. Characterized by the presence of a chlorine atom at the 6th position of its indole ring, this compound has garnered significant interest within the scientific community. It primarily serves as a valuable pharmacological research tool and a versatile precursor in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological pathways.[1][2] Its utility stems from its function as a serotonin receptor agonist, allowing for the detailed study of mood regulation and the exploration of potential treatments for psychiatric disorders like depression and anxiety.[1][3]

This guide provides a comprehensive overview of this compound, moving beyond a simple data sheet to explore its historical context as a research chemical, its potential natural origins, the biosynthetic pathways that could lead to its formation, and the analytical methodologies required for its characterization. It is designed for researchers and drug development professionals seeking a deeper understanding of this compound's role in modern science.

Historical Context and Synthetic Importance

While a singular "discovery" event for this compound is not prominently documented, its history is intertwined with the broader exploration of tryptamine derivatives for pharmacological research, with related studies dating back to at least 1965.[1] The strategic placement of a halogen atom on the tryptamine scaffold is a common technique in medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] Halogenation can alter lipophilicity, receptor binding affinity, metabolic stability, and electronic characteristics, making compounds like this compound essential for developing structure-activity relationships (SAR) in drug discovery programs.[3] Consequently, it has been primarily utilized as a synthetically derived tool to probe the function of the serotonergic system and as a foundational building block for novel therapeutics.[2]

Natural Occurrence: An Ecological Perspective

The direct isolation of this compound from a natural source is not extensively reported in peer-reviewed literature. However, the existence of a plausible biosynthetic pathway and the widespread occurrence of structurally similar halogenated tryptamines, particularly in marine environments, suggest its potential for natural formation.

Halogenated Indole Alkaloids in Marine Sponges

Marine sponges, particularly those of the orders Verongida and Dictyoceratida, are prolific producers of brominated indole alkaloids.[4][5][6] Extensive studies have led to the isolation of compounds such as 5-bromo-N,N-dimethyltryptamine and 5,6-dibromo-N,N-dimethyltryptamine from species like Verongula rigida and Smenospongia aurea.[4] These natural products exhibit a range of bioactivities, including antimicrobial and antidepressant-like effects, highlighting the evolutionary importance of halogenation as a chemical defense strategy in marine organisms.[4][7] While bromine is more abundant than chlorine in seawater, the enzymatic machinery responsible for halogenation is not exclusively limited to bromination.

Plausible Biosynthetic Pathway

The natural synthesis of this compound is hypothesized to be a two-step enzymatic process involving regioselective halogenation of the amino acid L-tryptophan, followed by decarboxylation.

-

Tryptophan Halogenation : The key enzymes in this process are Flavin-Dependent Halogenases (FDHs).[8][9] These enzymes utilize flavin adenine dinucleotide (FAD), oxygen, and a halide salt (in this case, chloride) to regioselectively install a halogen onto an aromatic substrate.[10] Tryptophan 6-halogenases have been identified, which specifically catalyze the chlorination of L-tryptophan at the C6 position to form 6-chloro-L-tryptophan.[8] This step is the crucial determinant of the final product's structure.

-

Decarboxylation : The resulting 6-chloro-L-tryptophan can then serve as a substrate for an Aromatic L-Amino Acid Decarboxylase (AADC).[11][12] This enzyme catalyzes the removal of the carboxyl group from the amino acid, yielding the corresponding tryptamine.[13] This decarboxylation step converts 6-chloro-L-tryptophan directly into this compound.

Synthetic Methodologies

As this compound is primarily sourced via chemical synthesis for research purposes, understanding its production is critical. A common approach involves the Fischer indole synthesis, but a more direct route starts with the appropriate chlorinated precursor. Another effective method is the oxidative decarboxylation of 6-chloro-tryptophan.[14]

A patented method describes taking tryptophan as the starting material and, in the presence of a catalyst like cyclohexenone and a high-boiling solvent, performing a one-step oxidative decarboxylation.[14] The product is then purified through salt formation and subsequent alkalization.[14]

Analytical Characterization

Accurate identification and quantification of this compound are essential for research integrity. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

| Property | Value | Reference |

| CAS Number | 3670-19-7 | [1][2][15] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [2][15] |

| Molecular Weight | 194.66 g/mol | [2][15] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 113-119 °C | [2][15] |

| IUPAC Name | 2-(6-chloro-1H-indol-3-yl)ethanamine | [1] |

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of tryptamines.[16][17]

Objective: To separate and identify this compound from a sample mixture.

Instrumentation:

-

HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: Acetonitrile (ACN).

-

This compound analytical standard.

-

Sample dissolved in a suitable solvent (e.g., Methanol).

Methodology:

-

Preparation:

-

Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in methanol).

-

Prepare a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

-

Prepare the sample by dissolving it in the initial mobile phase composition to a known concentration.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-17 min: Hold at 90% B

-

17-18 min: Return to 10% B

-

18-22 min: Column re-equilibration at 10% B

-

-

-

Analysis:

-

Inject the standard solutions to establish the retention time and create a calibration curve.

-

Inject the unknown sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

For definitive structural confirmation, fractions collected from HPLC can be subjected to Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19]

Biological Activity and Scientific Significance

The primary value of this compound in research lies in its interaction with the serotonergic system. It acts as an agonist at serotonin receptors, particularly subtypes like 5-HT₆, making it a tool to investigate the roles of these receptors in cognitive function, mood, and behavior.[1][20]

The introduction of the chlorine atom at the 6-position enhances its biological activity compared to unsubstituted tryptamine.[2] This enhanced potency and its specific interactions make it a valuable scaffold for drug discovery. For example, N1-arylsulfonyltryptamines derived from related structures have been developed as potent and selective 5-HT₆ receptor ligands for potential use in treating obsessive-compulsive disorders.[20]

Conclusion

This compound stands as a compound of significant interest at the intersection of chemistry and biology. While primarily known and utilized as a synthetic tool for neuropharmacological research, plausible biosynthetic pathways for its formation in nature exist, mirroring the production of halogenated tryptamines found abundantly in marine life. Its role as a serotonin receptor agonist provides a window into the complex workings of the central nervous system and serves as a foundational structure for the development of new therapeutics. Continued research into the natural occurrence of chlorinated tryptamines and the enzymes that produce them may unlock new bioactive compounds and further illuminate the chemical diversity of the natural world.

References

- Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC - NIH. (n.d.).

- Enzymatic halogenation of tryptophan on a gram scale. (2015).

- This compound | 3670-19-7. (n.d.). J&K Scientific.

- This compound | 3670-19-7 | FC52382. (n.d.). Biosynth.

- Enzymatic halogenation of tryptophan validated by LC-MS analysis. (n.d.).

- Scheme of the biosynthesis of halogenated indoles and tryptamines by metabolically engineered C. glutamicum. (n.d.).

- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.).

- Tryptophan 7-halogenase. (n.d.). Wikipedia.

- Hypothesized pathways for the biosynthesis of the Nmethylated and 5-hydroxy-N-methylated tryptamine derivatives. (n.d.).

-

Discovery of N1-(6-chloroimidazo[2,1-b][1][11]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist. (2007). Journal of Medicinal Chemistry.

- This compound. (n.d.). Chem-Impex.

- This compound | 3670-19-7. (n.d.). Benchchem.

- Secondary Metabolites from Three Florida Sponges with Antidepressant Activity. (n.d.).

- Modern Techniques for the Identification of Tryptamines. (2018). Taylor & Francis eBooks.

- Secondary Metabolites from Three Florida Sponges with Antidepressant Activity | Request PDF. (2008).

- Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016).

- Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (n.d.).

- Method for preparing drug intermediate tryptamine. (2014).

- Marine Drugs from Sponge-Microbe Associ

- Chemical Defense in Marine Organisms. (n.d.). MDPI.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Secondary Metabolites from Three Florida Sponges with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 10. Enzymatic halogenation of tryptophan on a gram scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN104045591A - Method for preparing drug intermediate tryptamine - Google Patents [patents.google.com]

- 15. biosynth.com [biosynth.com]

- 16. japsonline.com [japsonline.com]

- 17. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Halogenated Tryptamines: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the biological activity of halogenated tryptamines, offering a technical resource for researchers, scientists, and professionals engaged in drug development. By moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure, receptor interaction, and functional outcomes, reflecting a field-proven perspective on this fascinating class of psychoactive compounds.

Introduction: The Tryptamine Scaffold and the Influence of Halogenation

Tryptamine, a biogenic monoamine alkaloid, serves as the foundational structure for a multitude of biologically active compounds, including neurotransmitters like serotonin and melatonin.[1][2][3] Its indole ring and ethylamine side chain offer numerous positions for chemical modification, leading to a diverse array of natural and synthetic derivatives with a wide spectrum of pharmacological properties.[2] The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the tryptamine scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, thereby altering its biological activity.[1][4] This guide will dissect these structure-activity relationships (SAR), with a particular focus on how halogenation impacts interactions with key serotonin receptors.

Halogenation can significantly modify a molecule's interaction with biological targets. For instance, the electronegativity and size of the halogen atom can influence binding affinity and functional potency at serotonin receptors. Furthermore, the position of halogenation on the indole ring is a critical determinant of pharmacological effect. This strategic placement of halogens has been a key strategy in the development of novel psychoactive substances and potential therapeutics.[5]

Serotonergic Receptor Interactions: The Core of Biological Activity

The primary mechanism of action for most psychoactive tryptamines involves their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[6][7] Among the numerous 5-HT receptor subtypes, the 5-HT2A and 5-HT1A receptors are of paramount importance in mediating the characteristic effects of these compounds.[5][6][8]

The 5-HT2A Receptor: A Gateway to Psychedelic Effects

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is widely recognized as the primary target for classic hallucinogens.[6][7][9] Agonism at this receptor is strongly correlated with the induction of profound alterations in perception, cognition, and mood.[6][7] Halogenated tryptamines often exhibit high affinity and functional activity at the 5-HT2A receptor.[8][10][11]

The binding affinity of tryptamines to the 5-HT2A receptor is a key predictor of their psychoactive potency in humans.[10][11] Structure-activity relationship studies have revealed that the nature and position of the halogen substituent significantly impact this affinity. For example, halogen substituents at the 5-position of the indole ring can enhance activity.[5]

The 5-HT1A Receptor: Modulating the Psychedelic Experience

The 5-HT1A receptor, another important GPCR, is also a target for many tryptamine derivatives.[5][8][12] Activation of 5-HT1A receptors can produce anxiolytic and antidepressant effects, and it is thought to modulate the effects of 5-HT2A receptor activation.[12][13] The interplay between a compound's activity at both 5-HT2A and 5-HT1A receptors is a critical factor in its overall pharmacological profile.

Interestingly, certain halogenated tryptamines exhibit a high affinity and agonist activity at the 5-HT1A receptor, sometimes even exceeding that of well-known 5-HT1A agonists.[14] This dual activity can lead to complex behavioral effects, potentially attenuating the classic psychedelic response while introducing other therapeutic properties.[12][14] For instance, some 5-methoxy-tryptamine derivatives show selectivity for the 5-HT1A receptor over the 5-HT2A receptor.[12]

Structure-Activity Relationships of Halogenated Tryptamines

The biological activity of halogenated tryptamines is intricately linked to their chemical structure. Key structural modifications that influence their pharmacology include the type of halogen, its position on the indole ring, and substitutions on the ethylamine side chain.

Impact of Halogen Type and Position

The specific halogen atom (F, Cl, Br, I) and its placement on the indole nucleus are critical determinants of receptor affinity and functional activity.

-

Position 4: Substitution at the 4-position of the indole ring, particularly with a hydroxyl or acetoxy group, is a common feature of psilocybin and its analogs.[9][15] Halogenation at this position can modulate 5-HT2A receptor potency.

-

Position 5: Halogenation at the 5-position often leads to potent 5-HT2A and 5-HT1A receptor ligands.[5][8][16] For instance, 5-bromo-DMT has been identified as a non-hallucinogenic psychoplastogen with antidepressant properties.[16]

-

Position 7: Halogen substituents at the 7-position are generally well-tolerated and can contribute positively to activity, whereas alkyl substituents at this position tend to have a negative effect.[5]

Influence of N-Alkyl Substituents

Modifications to the terminal amine of the ethylamine side chain also play a significant role in the pharmacological profile. The size and nature of the N-alkyl groups can influence receptor selectivity and potency. For example, the molecular size of the amino group has been shown to significantly influence affinity for the serotonin transporter (SERT).[12]

Functional Activity and Downstream Signaling

Beyond simple receptor binding, the functional activity of halogenated tryptamines—their ability to activate the receptor and trigger downstream signaling cascades—is crucial to their biological effects. Most hallucinogenic tryptamines act as agonists or partial agonists at the 5-HT2A receptor.[9][10][11]

Activation of the 5-HT2A receptor initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium.[17] However, evidence suggests that hallucinogenic and non-hallucinogenic 5-HT2A agonists can induce distinct patterns of protein phosphorylation, indicating the complexity of signaling downstream of this receptor.[6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of halogenated tryptamines for the 5-HT2A and 5-HT1A receptors.

1. Materials:

- Cell membranes expressing the human 5-HT2A or 5-HT1A receptor.

- Radioligands: [3H]ketanserin (for 5-HT2A) or [3H]8-OH-DPAT (for 5-HT1A).[5][16]

- Test compounds (halogenated tryptamines) at various concentrations.

- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Non-specific binding control (e.g., a high concentration of a known ligand like serotonin or a specific antagonist).

- Glass fiber filters.

- Scintillation cocktail and liquid scintillation counter.

2. Procedure:

- Prepare serial dilutions of the test compounds.

- In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

- Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of Select Halogenated Tryptamines

| Compound | 5-HT2A Receptor | 5-HT1A Receptor | Serotonin Transporter (SERT) | Reference |

| 5-F-DMT | Data not consistently available in provided search results | Data not consistently available in provided search results | Data not consistently available in provided search results | [16] |

| 5-Cl-DMT | Data not consistently available in provided search results | Data not consistently available in provided search results | Data not consistently available in provided search results | [16] |

| 5-Br-DMT | Moderate Affinity | High Affinity | Moderate Affinity | [16] |

| 4-Fluoro-5-methoxy-DMT | Moderate Affinity | Very High Affinity (0.23 nM) | Low Affinity | [14] |

Note: Qualitative descriptions are used where specific Ki values were not consistently provided across the initial search results. Further literature review would be required for precise quantitative comparisons.

Visualization of Key Pathways

Caption: Canonical 5-HT2A receptor signaling pathway initiated by a halogenated tryptamine agonist.

Metabolism and Toxicology: Considerations for Drug Development

The metabolic fate of halogenated tryptamines is a critical aspect of their overall pharmacological and toxicological profile. The introduction of a halogen atom can alter metabolic pathways, potentially leading to the formation of active metabolites or influencing the rate of clearance. Common metabolic transformations for tryptamines include O-demethylation, hydroxylation, and N-dealkylation.[18]

The toxicological profiles of novel halogenated tryptamines are often not well-characterized, which presents a significant challenge in drug development.[7][19][20] Acute toxicity can manifest in various ways, and a thorough understanding of a compound's metabolic and toxicological properties is essential for ensuring safety.[7][21]

Therapeutic Potential and Future Directions

The unique pharmacological profiles of halogenated tryptamines have sparked interest in their potential therapeutic applications.[22][23][24] For example, the discovery of non-hallucinogenic psychoplastogens like 5-bromo-DMT, which exhibit antidepressant effects in preclinical models, highlights the potential for developing novel therapeutics for psychiatric disorders.[16] The ability to fine-tune receptor selectivity and functional activity through halogenation offers a promising avenue for designing compounds with improved therapeutic indices.

Future research in this area will likely focus on:

-

Systematic SAR studies: To further elucidate the precise influence of different halogens at various positions on the tryptamine scaffold.

-

In-depth pharmacological characterization: Moving beyond binding and functional assays to investigate downstream signaling pathways and biased agonism.

-

Preclinical and clinical evaluation: Assessing the therapeutic potential of promising candidates in relevant animal models and eventually in human trials for conditions such as depression, anxiety, and substance use disorders.[22]

-

Radiopharmaceutical development: The use of halogen isotopes like 18F in tryptamine structures holds promise for developing novel PET imaging agents to study the brain.[1][3][4]

Conclusion

Halogenated tryptamines represent a rich and complex class of compounds with significant potential in neuroscience research and drug development. Their diverse biological activities, stemming from nuanced interactions with serotonin receptors, offer a fertile ground for the discovery of novel therapeutics. A deep understanding of their structure-activity relationships, functional pharmacology, and metabolic fate is paramount for harnessing their potential while ensuring safety. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate world of halogenated tryptamines and contribute to the advancement of this exciting field.

References

-

Gawroński, J., et al. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 299(1), 759-763. [Link]

-

Gawroński, J., et al. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PubMed. [Link]

-

Gawroński, J., et al. (2013). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. CORE. [Link]

-

A. A. (2010). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. MDPI. [Link]

-

Cameron, L. P., et al. (2025). Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Molecular Psychiatry. [Link]

-

Gentry, A. (n.d.). Tryptamines as Ligands and Modulators of the Serotonin 5-HT2A Receptor and the Isolation of Aeruginascin from the Hallucinogenic Mushroom Inocybe aeruginascens. eDiss. [Link]

-

Billingsley, J. M., et al. (2023). Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast. Nature Chemical Biology. [Link]

-

Cunningham, M. W., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed. [Link]

-

Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. [Link]

-

Anonymous. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. [Link]

-

Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. [Link]

-

Glennon, R. A., et al. (1978). Serotonin receptor binding affinities of several hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogues. Journal of Medicinal Chemistry. [Link]

-

Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (2025). Biomedical Significance of Tryptamine: A Review. ResearchGate. [Link]

-

Cunningham, M. W., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

-

Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. [Link]

-

Kim, D. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Giguere, P. M., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

-

P-G, A., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. bioRxiv. [Link]

-

Niwa, S., et al. (2007). Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse. PubMed. [Link]

-

Kumazawa, T., et al. (2025). Metabolism and toxicological analyses of hallucinogenic tryptamine analogues being abused in Japan. ResearchGate. [Link]

-

El-Demerdash, A., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

-

Wang, M., et al. (2025). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Behavioural Pharmacology. [Link]

-

Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences. [Link]

-

El-Demerdash, A., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

-

Anonymous. (n.d.). Global structure-activity landscape of tryptamine psychedelics at... ResearchGate. [Link]

-

Giguere, P. M., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

-

González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]

-

Malaca, S., et al. (2025). Toxicology and Analysis of Psychoactive Tryptamines. ResearchGate. [Link]

-

Dinis-Oliveira, R. J. (2015). The hallucinogenic world of tryptamines: an updated review. ResearchGate. [Link]

-

Dinis-Oliveira, R. J. (2017). The hallucinogenic world of tryptamines: an updated review. Archives of Toxicology. [Link]

-

Malaca, S., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences. [Link]

-

Vargas, M. V., et al. (2023). Psychedelics as Transformative Therapeutics. The American Journal of Psychiatry. [Link]

-

St-Gelais, F., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

-

El-Sayed, E., & El-Hashimi, M. (2026). Unlocking the power of tryptamine alkaloids in Psilocybe fungi: chemistry, mental health potential and legal challenges. ResearchGate. [Link]

-

Yaden, D. B., & Griffiths, R. R. (2023). Therapeutic potential of psychedelic drugs: navigating high hopes, strong claims, weak evidence, and big money. Frontiers in Psychiatry. [Link]

Sources

- 1. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors | MDPI [mdpi.com]

- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psilosybiini.info [psilosybiini.info]

- 12. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 23. researchgate.net [researchgate.net]

- 24. Therapeutic potential of psychedelic drugs: navigating high hopes, strong claims, weak evidence, and big money - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 6-Chlorotryptamine for Research Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 6-Chlorotryptamine (CAS No: 3670-19-7). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of experimental work.

Compound Profile and Scientific Context

This compound is a halogenated derivative of tryptamine, a monoamine alkaloid. The introduction of a chlorine atom at the 6-position of the indole ring modifies the compound's electronic properties and biological activity, making it a valuable tool in biochemical and pharmacological research, particularly in studies involving serotonin receptors.[1][2] The chlorine atom acts as an electron-withdrawing group, which can influence the molecule's interaction with biological targets and its metabolic stability.[1] Understanding its physical and chemical properties is the first step in establishing safe handling procedures.

Table 1: Physical & Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3670-19-7 | [3] |

| Chemical Formula | C₁₀H₁₁ClN₂ | [3] |

| Molar Mass | 194.66 g/mol | [3] |

| Appearance | Pale yellow solid, powder, or crystal | [4] |

| Melting Point | ~113.0 °C | [3] |

| Boiling Point | ~375.0 °C | [3] |

| Synonyms | 3-(2-Aminoethyl)-6-chloroindole | [3] |

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for many research chemicals, including this compound, is limited, the available safety data provides a clear indication of its primary hazards.[5] The principle of ALARA (As Low As Reasonably Achievable) exposure should be strictly followed. The known hazards mandate careful handling to avoid skin, eye, and respiratory contact.

Table 2: GHS Hazard Classification for this compound

| GHS Code | Hazard Statement | Source |

| H315 | Causes skin irritation | [3][6] |

| H319 | Causes serious eye irritation | [3][6] |

| H335 | May cause respiratory irritation | [3][6] |

-

Skin Irritation (H315): Direct contact with the solid compound or solutions can cause redness, itching, and inflammation. Prolonged or repeated exposure should be avoided.

-

Serious Eye Irritation (H319): The compound is a significant eye irritant. Accidental contact can cause pain, watering, and redness. It is critical to wear appropriate eye protection, as direct contact could lead to more severe damage.

-

Respiratory Irritation (H335): As a fine powder, this compound can easily become airborne. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] All weighing and transfer operations should be conducted in a manner that prevents dust generation.

Some safety data sheets for related tryptamine compounds list more severe hazards, such as acute oral toxicity and potential reproductive toxicity. Given the incomplete toxicological profile of this compound, it is prudent to handle it as a substance with potential for significant toxicity beyond its known irritant properties.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.

Primary Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. A fume hood is required for all procedures that involve handling the solid powder (e.g., weighing, transferring) or preparing solutions. This is not merely a suggestion but a mandatory practice to mitigate the respiratory irritation hazard (H335) by preventing the inhalation of aerosolized dust. The workspace within the hood should be kept clean and uncluttered to ensure proper airflow.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.[7] The selection and proper use of PPE are non-negotiable.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Thicker gloves should be considered for more extensive handling.[7] Gloves must be inspected before use and changed immediately if contaminated or torn.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as when working with larger volumes of solutions, chemical splash goggles are required.

-

Skin and Body Protection: A standard laboratory coat must be worn at all times, buttoned completely.

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator (e.g., an N95 dust mask for solids, or an air-purifying respirator with appropriate cartridges) should be available for emergency use.[8]

Caption: Standard PPE Donning and Doffing Workflow.

Standard Operating Procedures for Handling & Storage

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational. Clear the work surface of all unnecessary items. Assemble all required equipment (spatula, weigh paper, glassware, solvent).

-

Weighing: Perform all weighing of the solid compound on a balance located inside the fume hood or in a containment enclosure to prevent dust from escaping into the laboratory.

-

Transfer: Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

-

Solution Preparation: To dissolve the compound, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of stirred solvent, as this can increase the risk of splashing and aerosolization. Cap the container before mixing or sonicating.

-

Post-Handling: After use, decontaminate the spatula and work surface. Securely close the primary container of this compound.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

-

Container: Store in a tightly closed, clearly labeled container.[9]

-

Location: Keep in a dry, well-ventilated, and dedicated chemical storage area.

-

Temperature: Several suppliers recommend refrigerated storage between 2°C and 8°C.[3] This is the optimal condition to ensure long-term stability.

-

Light: Protect from light to prevent potential degradation.[3]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents.

Emergency Response Protocols

Rapid and correct response to emergencies can significantly mitigate potential harm.

Spill Management